

An In-depth Technical Guide to 2,3-Difluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-difluoropyridine-4-carboxylic Acid

Cat. No.: B1313753

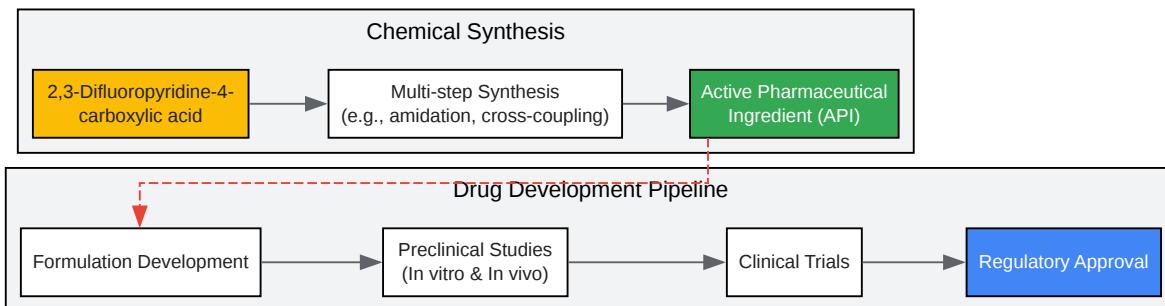
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoropyridine-4-carboxylic acid, identified by CAS Number 851386-31-7, is a fluorinated pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules. Its structural combination of a pyridine ring, a carboxylic acid functional group, and two fluorine atoms makes it a valuable building block, particularly in the fields of pharmaceutical and agrochemical research. The strategic incorporation of fluorine atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the core physicochemical properties of **2,3-difluoropyridine-4-carboxylic acid**, outlines relevant experimental protocols, and illustrates its role in the drug development workflow.

Physicochemical Properties


The key physicochemical properties of **2,3-difluoropyridine-4-carboxylic acid** are summarized in the table below. These properties are essential for its handling, reaction optimization, and integration into synthetic pathways.

Property	Value	Reference(s)
Molecular Formula	$C_6H_3F_2NO_2$	N/A
Molecular Weight	159.09 g/mol	N/A
Appearance	White to off-white crystalline powder	N/A
Melting Point	159-160 °C	N/A
Boiling Point	377.4 ± 37.0 °C at 760 mmHg (Predicted)	N/A
Density	1.535 g/cm ³	N/A
pKa	2.10 ± 0.10 (Predicted)	N/A
Solubility	Soluble in Methanol	N/A
Flash Point	182.1 °C	N/A
Refractive Index	1.515	N/A

Role in Drug Discovery and Development

Fluorinated pyridine derivatives are pivotal structures in modern drug discovery. The inclusion of fluorine can enhance drug potency, selectivity, and metabolic stability. **2,3-Difluoropyridine-4-carboxylic acid** is primarily utilized as a key intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs). Its difluoro-substituted pyridine ring offers unique reactivity, enabling the construction of complex molecular architectures for next-generation drugs.

The following diagram illustrates the logical workflow where an intermediate like **2,3-difluoropyridine-4-carboxylic acid** is used in the drug discovery and development process.

[Click to download full resolution via product page](#)

Caption: Role of an Intermediate in the Drug Discovery Pipeline.

Experimental Protocols

While a specific, detailed synthesis protocol for **2,3-difluoropyridine-4-carboxylic acid** is not readily available in the public domain, this section provides an illustrative synthesis for a related compound and a general protocol for physicochemical characterization applicable to this class of molecules.

Illustrative Synthesis: Preparation of 2,6-Pyridinedicarboxylic Acid

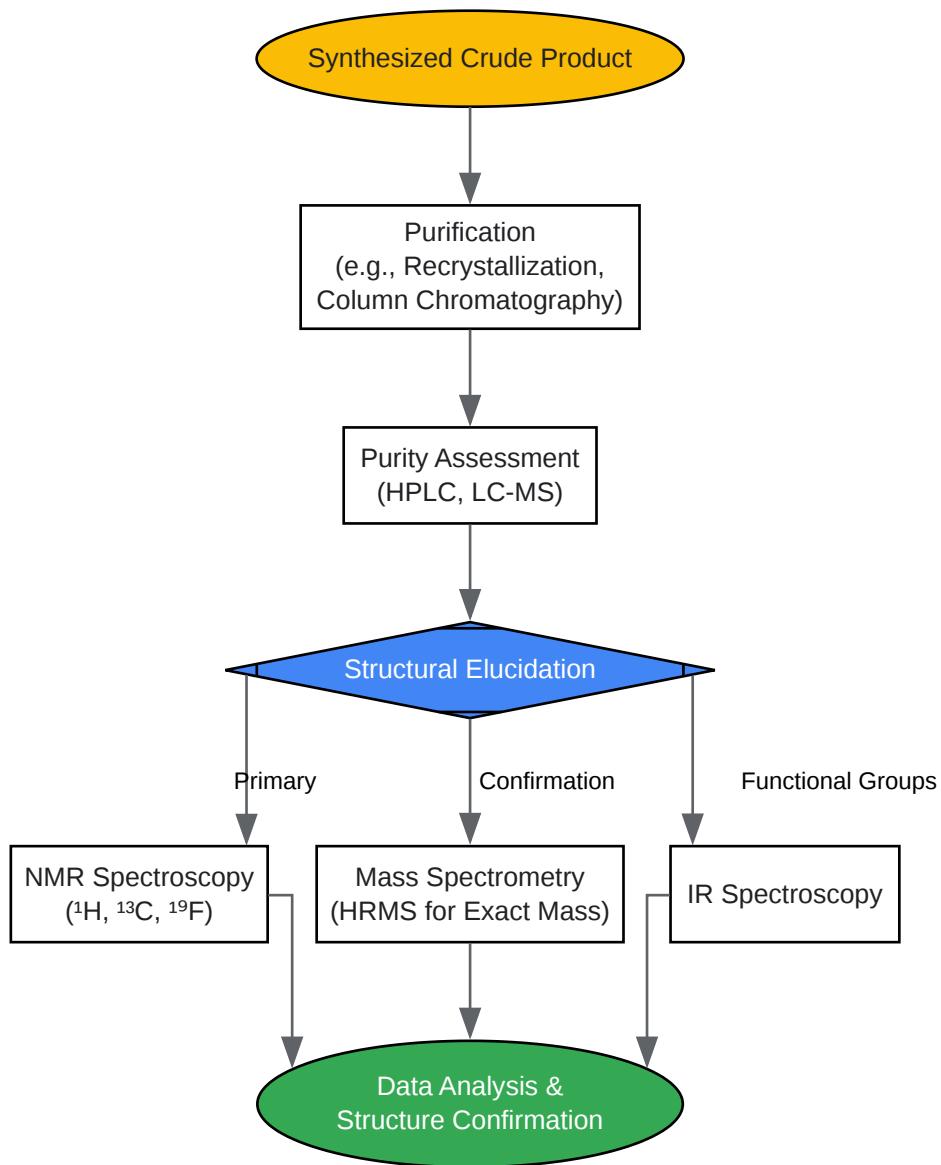
This protocol is adapted from a patented method for synthesizing a related pyridine dicarboxylic acid and serves to illustrate the general steps involved in such a synthesis.

Reaction: Oxidation of 2,6-dimethyl-pyridine.

Materials:

- 2,6-dimethyl-pyridine (Lutidine)
- Sulphuric acid (50-80% by weight)
- Sodium bichromate solution (40-65% by weight as CrO_3)

- Water


Procedure:

- Reactant Preparation: Prepare a solution of 2,6-dimethyl-pyridine in 60-70% sulphuric acid. Separately, prepare an aqueous solution of sodium bichromate.
- Reaction: In a suitable reactor, heat the sulphuric acid solution. Over a period of 2.5 hours, simultaneously introduce the 2,6-dimethyl-pyridine solution and the sodium bichromate solution while maintaining the temperature between 90-105 °C. The bichromate is used in stoichiometric excess (20-50%).
- Digestion: After the addition is complete, continue the reaction for an additional hour at the same temperature to ensure complete oxidation.
- Crystallization: Cool the reaction mixture with stirring to approximately 25 °C to induce precipitation of the product.
- Isolation: Filter the resulting crystalline solid from the reaction mixture.
- Purification: Wash the collected product with cold water to remove residual acid and chromium salts.
- Drying: Dry the purified white crystalline product (2,6-pyridinedicarboxylic acid) under vacuum.

General Protocol for Physicochemical Characterization

Once a compound like **2,3-difluoropyridine-4-carboxylic acid** is synthesized, a standard workflow is followed to confirm its identity, purity, and structure.

The following diagram outlines a typical experimental workflow for the characterization of a synthesized organic compound.

[Click to download full resolution via product page](#)

Caption: General Workflow for Compound Synthesis and Characterization.

Detailed Methodologies:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a small amount (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
 - Transfer the solution to an NMR tube.

- Acquire ^1H , ^{13}C , and ^{19}F NMR spectra.
- Analysis: The ^1H NMR spectrum for a carboxylic acid will typically show a broad singlet for the acidic proton at a downfield chemical shift (10-12 ppm)[1]. The aromatic protons will appear in the 7-9 ppm region with splitting patterns dictated by the fluorine substituents. ^{19}F NMR will confirm the presence and chemical environment of the fluorine atoms.
- Mass Spectrometry (MS):
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
 - Introduce the sample into a high-resolution mass spectrometer (HRMS) using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
 - Acquire the mass spectrum in the appropriate mode (positive or negative ion).
 - Analysis: Determine the accurate mass of the molecular ion. This value is used to confirm the elemental composition (molecular formula) of the compound with high precision (typically within 5 ppm)[2].
- Infrared (IR) Spectroscopy:
 - Prepare the sample, typically as a KBr pellet or a thin film.
 - Acquire the IR spectrum.
 - Analysis: Identify characteristic absorption bands. For a carboxylic acid, expect a very broad O-H stretching band from 2500-3300 cm^{-1} and a strong C=O (carbonyl) stretching band around 1700 cm^{-1} [1]. Vibrations corresponding to the C-F bonds and the pyridine ring will also be present.

Conclusion

2,3-Difluoropyridine-4-carboxylic acid is a specialized chemical intermediate with significant value in the synthesis of novel pharmaceuticals and other advanced materials. Its well-defined physicochemical properties make it a reliable building block for complex synthetic endeavors. The experimental workflows provided herein offer a foundational understanding of the

synthesis and characterization protocols relevant to this class of compounds, enabling researchers to effectively integrate it into their research and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Difluoropyridine-4-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1313753#physicochemical-properties-of-2-3-difluoropyridine-4-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com